molecular formula C17H17N5O4S B2787453 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 891130-54-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2787453
CAS No.: 891130-54-4
M. Wt: 387.41
InChI Key: JFKFEEOFOYIJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a heterocyclic molecule featuring a benzodioxin moiety linked via a sulfanyl-acetamide bridge to a substituted triazolopyrimidinone core. Its structural complexity arises from the fusion of a 1,2,4-triazole ring with a pyrimidinone system, further modified by 5,6-dimethyl substituents and a 7-oxo group.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-9-10(2)22-16(19-15(9)24)20-21-17(22)27-8-14(23)18-11-3-4-12-13(7-11)26-6-5-25-12/h3-4,7H,5-6,8H2,1-2H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKFEEOFOYIJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, focusing on synthesis, substituents, and heterocyclic frameworks.

Thiazolo-Pyrimidine Derivatives ()

Compounds 11a , 11b , and 12 from feature thiazolo[3,2-a]pyrimidine or pyrimido[2,1-b]quinazoline cores. Key differences include:

  • Substituents: 11a and 11b incorporate benzylidene groups (e.g., 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene) and a 5-methylfuran-2-yl substituent. The target compound lacks these but includes a dimethyl-triazolopyrimidinone system. 12 contains a pyrimidoquinazoline scaffold, diverging from the triazolopyrimidinone core of the target.
  • Characterization :
    • All compounds were validated via IR (C≡N stretch: ~2,200 cm⁻¹), NMR, and MS, consistent with standard protocols .

Thieno-Pyrimidine Analogs ()

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (CAS 686772-13-4, ) shares the benzodioxin-sulfanyl-acetamide backbone but differs in its heterocyclic core:

  • Core Structure: Thieno[3,2-d]pyrimidin-4-one replaces the triazolopyrimidinone system. Substituents: A 2-methoxyphenyl group at position 3 vs. 5,6-dimethyl groups in the target compound.

Triazolo-Pyrazine Derivatives ()

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide (CAS 1223946-78-8) shares the triazole motif but incorporates a pyrazine ring instead of pyrimidinone:

  • Structural Divergence: Pyrazine (two adjacent nitrogen atoms) vs. pyrimidinone (one nitrogen and a keto group). Substituents: A 2-methoxyphenyl group at position 7 vs. 5,6-dimethyl groups in the target.
  • Synthetic Flexibility :
    • The pyrazine core may offer different reactivity patterns during synthesis, though evidence lacks direct comparisons .

Functional and Pharmacological Implications

  • Hydrogen Bonding and Crystal Packing :
    • highlights the role of hydrogen bonding in molecular aggregation. The target’s 7-oxo group and acetamide NH may facilitate intermolecular interactions, influencing solubility or stability .
  • Bioactivity Potential: While and emphasize bioactive plant/marine compounds, the target’s triazolopyrimidinone scaffold is structurally analogous to kinase inhibitors or antimicrobial agents, though specific data are absent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.